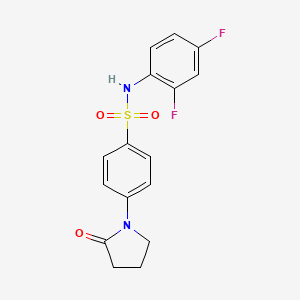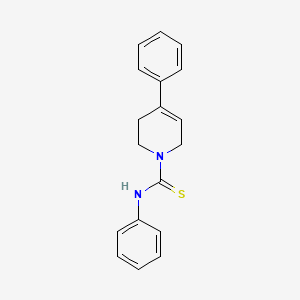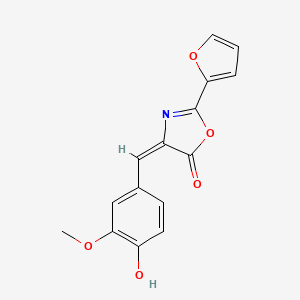
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as FMOX, is a heterocyclic organic compound that has various applications in scientific research. It is a yellow crystalline powder that is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Wirkmechanismus
The mechanism of action of 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act through multiple pathways. 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is also soluble in polar solvents, making it easy to dissolve in various experimental solutions. However, 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has some limitations for lab experiments. It is sensitive to light and air, and its stability decreases over time. 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is to investigate its effects on other diseases such as diabetes and neurodegenerative disorders. Another potential direction is to explore its potential as a drug candidate for cancer treatment. Further studies are also needed to elucidate the exact mechanism of action of 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one and to optimize its chemical structure for improved efficacy and stability.
Conclusion:
In conclusion, 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a heterocyclic organic compound that has various applications in scientific research. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has been extensively studied for its biochemical and physiological effects. Although 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has some limitations for lab experiments, it has several advantages and has potential for future research.
Synthesemethoden
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized by the reaction of 2-furylamine and 4-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting yellow precipitate is filtered and washed with ethanol to obtain pure 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce oxidative stress and inflammation in various animal models.
Eigenschaften
IUPAC Name |
(4E)-2-(furan-2-yl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-19-13-8-9(4-5-11(13)17)7-10-15(18)21-14(16-10)12-3-2-6-20-12/h2-8,17H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVSQAZFVBWTPQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(4-propylphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5747039.png)
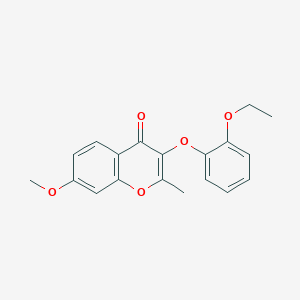
![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5747055.png)
![N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5747063.png)
![4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5747086.png)
![7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747088.png)

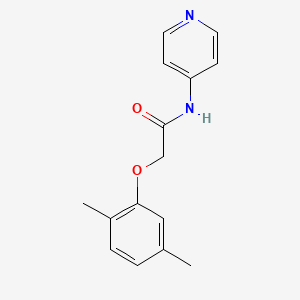
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5747110.png)
![4-[2-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanethioyl]morpholine](/img/structure/B5747111.png)
![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5747124.png)
